molecular formula C25H21BrClP B8178386 (3-BroMobenzyl)triphenylphosphoniuM chloride

(3-BroMobenzyl)triphenylphosphoniuM chloride

Cat. No.: B8178386
M. Wt: 467.8 g/mol
InChI Key: JQXLRBIBLGYXIN-UHFFFAOYSA-M
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Description

(3-BroMobenzyl)triphenylphosphoniuM chloride: is an organophosphorus compound with the molecular formula C25H21BrClP and a molecular weight of 467.77 g/mol . This compound is characterized by the presence of a triphenylphosphonium group attached to a 3-bromobenzyl moiety. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-BroMobenzyl)triphenylphosphoniuM chloride typically involves the reaction of triphenylphosphine with 3-bromobenzyl chloride. The reaction is usually carried out in an organic solvent such as toluene or xylene under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The use of microwave irradiation has been reported to accelerate the reaction, resulting in higher yields and shorter reaction times . This method involves the microwave-assisted reaction of triphenylphosphine with 3-bromobenzyl chloride in the absence of a solvent or in the presence of a minimal amount of solvent.

Chemical Reactions Analysis

Types of Reactions: (3-BroMobenzyl)triphenylphosphoniuM chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: (3-BroMobenzyl)triphenylphosphoniuM chloride is widely used as a reagent in organic synthesis. It serves as a precursor for the synthesis of various phosphonium salts and is employed in Wittig reactions to form alkenes .

Biology and Medicine: In biological research, this compound is used to study mitochondrial function due to its ability to target mitochondria. It has been investigated for its potential as a mitochondrial-targeting agent in cancer therapy .

Industry: In industrial applications, this compound is used in the production of polymers and as a catalyst in various chemical reactions .

Mechanism of Action

The mechanism of action of (3-BroMobenzyl)triphenylphosphoniuM chloride involves its ability to target and accumulate in mitochondria. The triphenylphosphonium group facilitates the compound’s entry into the mitochondria, where it can exert its effects. This targeting ability is due to the positive charge on the phosphonium group, which is attracted to the negatively charged mitochondrial membrane . Once inside the mitochondria, the compound can interfere with mitochondrial function, leading to apoptosis in cancer cells or other biological effects.

Properties

IUPAC Name

(3-bromophenyl)methyl-triphenylphosphanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21BrP.ClH/c26-22-12-10-11-21(19-22)20-27(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19H,20H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXLRBIBLGYXIN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)Br)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrClP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-bromobenzyl chloride (20 g, 97 mmol) and triphenylphosphine (25.5 g, 97 mmol) in o-xylene (200 mL) was heated to 140° C. with stirring for 48 hours. The white precipitate was filtered, washed with hexane, and air dried to afford (3-bromo-benzyl)-triphenyl-phosphonium chloride (36.8 g, 95%) as a white crystalline solid. The crude was used in next step without farther purification. MS: m/z 431 (M+H+).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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